molecular formula C6H12N2 B12121475 2-Amino-3-methylpentanenitrile CAS No. 128203-33-8

2-Amino-3-methylpentanenitrile

Cat. No.: B12121475
CAS No.: 128203-33-8
M. Wt: 112.17 g/mol
InChI Key: WYCYTTXKDCBDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanenitrile, 2-amino-3-methyl-, also known as 2-amino-3-methylpentanenitrile, is an organic compound with the molecular formula C6H12N2. This compound is a nitrile derivative and is characterized by the presence of an amino group and a methyl group attached to the pentanenitrile backbone. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanenitrile, 2-amino-3-methyl- can be achieved through several methods. One common approach involves the reaction of 2-methylpentanenitrile with ammonia under specific conditions. Another method includes the reaction of 2-methylpentanenitrile with an amine, such as methylamine, in the presence of a catalyst.

Industrial Production Methods

Industrial production of Pentanenitrile, 2-amino-3-methyl- typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile, 2-amino-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Pentanenitrile, 2-amino-3-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanenitrile, 2-amino-3-methyl- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes. The nitrile group can undergo hydrolysis, leading to the formation of carboxylic acids or amides, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentanenitrile: Similar in structure but lacks the amino group.

    2-Aminopentanenitrile: Similar but without the methyl group.

    3-Methylpentanenitrile: Similar but with the methyl group at a different position.

Uniqueness

Pentanenitrile, 2-amino-3-methyl- is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-amino-3-methylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-5(2)6(8)4-7/h5-6H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCYTTXKDCBDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548644
Record name 2-Amino-3-methylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128203-33-8
Record name 2-Amino-3-methylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.